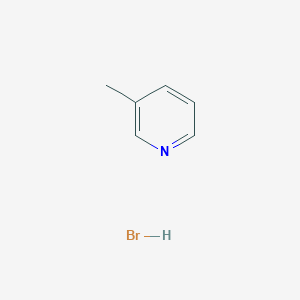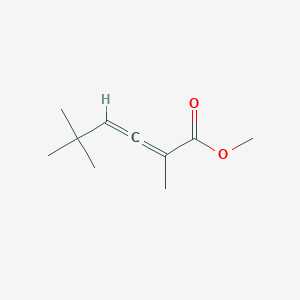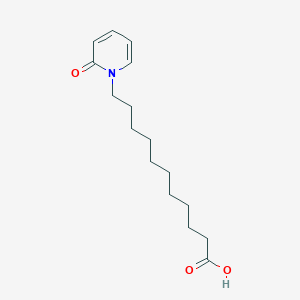
Dibenzofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofluorene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzofluorene can be synthesized through several methods. One common approach involves the cyclodehydration of suitable precursors. For example, methoxy this compound can be synthesized through alkylation, cyclodehydration, and aromatization in a one-pot operation . Another method involves the use of aromatic nitration, catalytic hydrogenation, coupling reactions with side chains, and reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibenzofluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like nitric acid or sulfuric acid.
Reduction: Catalytic hydrogenation is a common method for reducing this compound derivatives.
Substitution: Aromatic nitration is a typical substitution reaction involving this compound.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid.
Reduction: Palladium-carbon, ethanol.
Substitution: Nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
Dibenzofluorene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dibenzofluorene and its derivatives often involves interactions with cellular components. For example, some derivatives exert their effects by intercalating with or covalently binding to DNA, leading to cytotoxic reactions . Additionally, interactions with cell membranes have been proposed as a mechanism of action for certain anticancer derivatives .
Comparison with Similar Compounds
Chrysene: Another polycyclic aromatic hydrocarbon with similar structural properties.
Anthracene: Known for its use in the production of dyes and as a scintillator for detecting radiation.
Carbazole: Used in the production of dyes, pharmaceuticals, and as a building block for organic semiconductors.
Uniqueness of Dibenzofluorene: this compound is unique due to its specific structural arrangement, which imparts distinct optical and electronic properties. Its derivatives have shown promising applications in both materials science and medicine, particularly in the development of blue-emitting polymers and anticancer agents .
Properties
CAS No. |
201-65-0 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaene |
InChI |
InChI=1S/C21H14/c1-2-8-15-14(7-1)13-20-18-11-4-3-9-16(18)17-10-5-6-12-19(17)21(15)20/h1-12H,13H2 |
InChI Key |
XNKVIGSNRYAOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


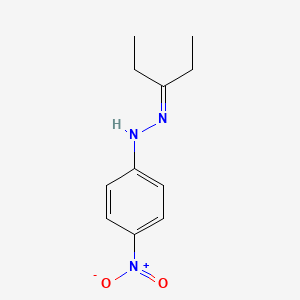
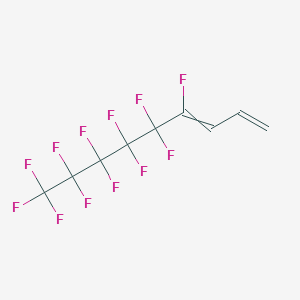
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
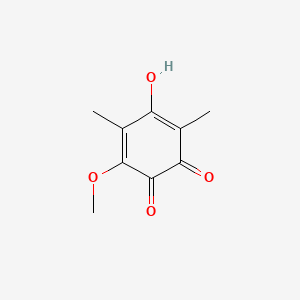
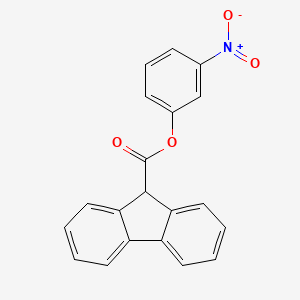
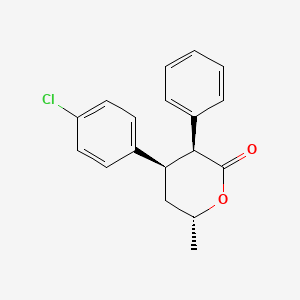
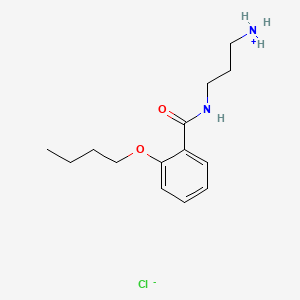
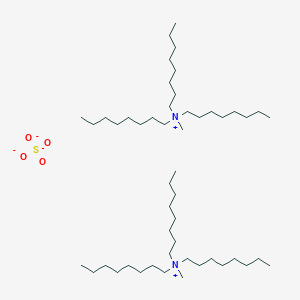
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
